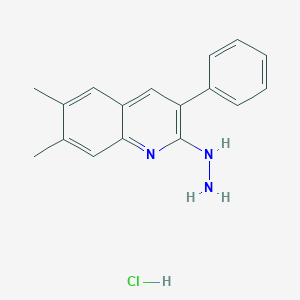
1-Cyclopropyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole is an organic compound that features a cyclopropyl group, a trimethylsilyl-ethynyl group, and a pyrazole ring
Vorbereitungsmethoden
The synthesis of 1-Cyclopropyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the Trimethylsilyl-Ethynyl Group: This step involves the use of trimethylsilylacetylene, which can be coupled to the cyclopropyl group through palladium-catalyzed cross-coupling reactions.
Formation of the Pyrazole Ring: The final step involves the cyclization of the intermediate compound to form the pyrazole ring, often using hydrazine derivatives under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often through the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-Cyclopropyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the ethynyl group to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Cyclization: The pyrazole ring can participate in cyclization reactions to form more complex ring systems.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and various solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The cyclopropyl group and pyrazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The trimethylsilyl-ethynyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole can be compared with similar compounds such as:
1-Cyclopropyl-4-((triethylsilyl)ethynyl)-1H-pyrazole: Similar structure but with a triethylsilyl group instead of a trimethylsilyl group.
1-Cyclopropyl-4-ethynyl-1H-pyrazole: Lacks the silyl group, leading to different chemical properties and reactivity.
1-Cyclopropyl-4-((trimethylsilyl)ethynyl)benzene: Contains a benzene ring instead of a pyrazole ring, resulting in different biological activities.
The uniqueness of this compound lies in its combination of the cyclopropyl, trimethylsilyl-ethynyl, and pyrazole moieties, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H16N2Si |
|---|---|
Molekulargewicht |
204.34 g/mol |
IUPAC-Name |
2-(1-cyclopropylpyrazol-4-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C11H16N2Si/c1-14(2,3)7-6-10-8-12-13(9-10)11-4-5-11/h8-9,11H,4-5H2,1-3H3 |
InChI-Schlüssel |
HDWRUFWKQABKKW-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC1=CN(N=C1)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-4-(1-ethanesulfonyl-1H-pyrazol-4-yl)-thieno[3,2-d]pyrimidine](/img/structure/B13724525.png)


![2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-5-ol Hydrobromide](/img/structure/B13724528.png)



![N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide](/img/structure/B13724565.png)


![N-Isopropyl-2-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13724578.png)



